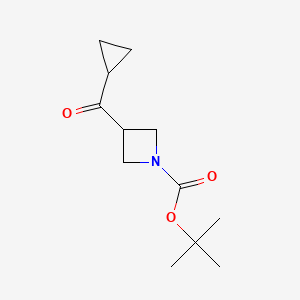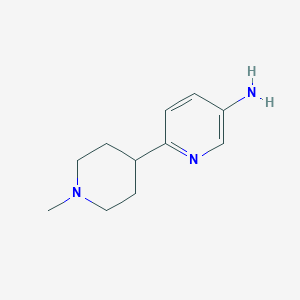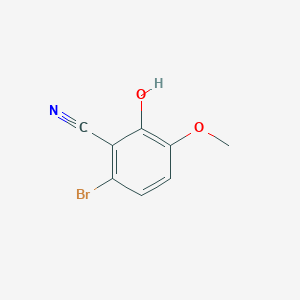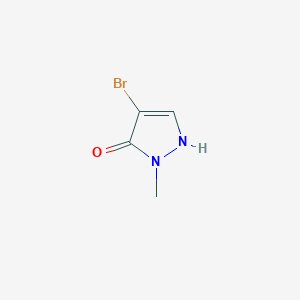
Desacetyl-alacepril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetyl-alacepril is a metabolite of alacepril, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension. It is formed when alacepril undergoes deacetylation in the body. This compound is further metabolized into captopril, another angiotensin-converting enzyme inhibitor, which exerts its therapeutic effects by inhibiting the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Métodos De Preparación
Desacetyl-alacepril is synthesized through the deacetylation of alacepril. Alacepril itself is synthesized by reacting 1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid with phenylalanine. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for this compound involve large-scale deacetylation processes, which are optimized for yield and purity .
Análisis De Reacciones Químicas
Desacetyl-alacepril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the sulfhydryl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Desacetyl-alacepril has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors and their metabolites.
Biology: this compound is used in studies to understand the metabolic pathways of alacepril and its conversion to captopril.
Medicine: Research on this compound focuses on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Mecanismo De Acción
Desacetyl-alacepril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this conversion, this compound helps to lower blood pressure. The molecular targets involved in this mechanism include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
Desacetyl-alacepril is similar to other angiotensin-converting enzyme inhibitors such as captopril and enalapril. it is unique in that it is a metabolite of alacepril and has a longer half-life compared to captopril. This longer half-life allows for a more sustained therapeutic effect. Similar compounds include:
Captopril: Another angiotensin-converting enzyme inhibitor with a shorter half-life.
Enalapril: A prodrug that is converted to enalaprilat, an active angiotensin-converting enzyme inhibitor.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor that does not require metabolic activation.
Propiedades
Número CAS |
74259-08-8 |
|---|---|
Fórmula molecular |
C18H24N2O4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1 |
Clave InChI |
GICPPYOSOHKZPY-SNPRPXQTSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)


![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13912743.png)




